1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C19H22F2O It is a derivative of benzene, featuring a butyl group, a difluoroethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene can be achieved through a multi-step process involving several key reactions:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-[2,2-difluoro-2-(4-hydroxyphenyl)ethyl]benzene
- 1-Butyl-4-[2,2-difluoro-2-(4-chlorophenyl)ethyl]benzene
- 1-Butyl-4-[2,2-difluoro-2-(4-nitrophenyl)ethyl]benzene
Uniqueness
1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
643062-78-6 |
---|---|
Molecular Formula |
C19H22F2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H22F2O/c1-3-4-5-15-6-8-16(9-7-15)14-19(20,21)17-10-12-18(22-2)13-11-17/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
VAICWUBJPGJCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.